2,2-Difluorocyclohexane-1,3-dione hydrate chemical properties
2,2-Difluorocyclohexane-1,3-dione hydrate chemical properties
Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorinated Scaffold Advantage
In the landscape of modern medicinal chemistry, 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) represents a specialized building block that offers distinct advantages over its non-fluorinated parent. Unlike cyclohexane-1,3-dione, which exists primarily as a mono-enol, the 2,2-difluoro substitution blocks enolization at the
This guide details the physicochemical behavior, hydration equilibria, and synthetic utility of this compound, providing a roadmap for its application in the synthesis of bioactive fluorinated heterocycles.
Chemical Identity & Structural Dynamics
The Hydration Equilibrium (Gem-Diol Formation)
The defining feature of this compound is its existence as a stable hydrate.[1][2] The electron-withdrawing nature of the two fluorine atoms at the C2 position creates a powerful inductive effect (
In the presence of moisture, one or both carbonyl groups undergo nucleophilic attack by water to form a gem-diol . This is not merely a solvent effect but a stable structural state, analogous to chloral hydrate or hexafluoroacetone hydrate.
-
Anhydrous Form: Highly reactive, hygroscopic diketone.
-
Hydrate Form: Stable solid, existing in equilibrium between the ketone-hydrate and bis-hydrate forms.
Key Insight: When calculating stoichiometry for reactions, researchers must account for the molecular weight of the hydrate. The water molecule is not just "lattice water" but often covalently bound as a gem-diol.[2]
Physicochemical Data Table[4]
| Property | Value / Description | Technical Note |
| CAS (Hydrate) | 1314935-73-3 | Primary commercial form.[3] |
| CAS (Anhydrous) | 183742-84-9 | Parent scaffold. |
| Formula | Typically supplied as monohydrate. | |
| Molecular Weight | 148.11 (Anhydrous) / ~166.12 (Hydrate) | Use hydrate MW for molarity calc. |
| Acidity (pKa) | ~10-11 (Gem-diol OH) | Crucial: Unlike the parent 1,3-dione (pKa ~5), this compound cannot form an acidic enol at C2. Acidity is limited to the weakly acidic gem-diol hydroxyls. |
| Solubility | Soluble in MeOH, EtOH, THF, Water | Reacts with protic solvents to form hemiacetals. |
| Appearance | White to off-white crystalline powder | Hygroscopic if dehydrated. |
Synthetic Utility & Reactivity[6][7][8][9]
The "Locked" Diketone Mechanism
The strategic value of 2,2-difluorocyclohexane-1,3-dione lies in its inability to tautomerize.
-
Parent 1,3-Dione: Reacts as an enol/enolate; C2 is nucleophilic.[4]
-
2,2-Difluoro Analog: C2 is quaternary and blocked. The carbonyl carbons remain electrophilic.[2] This redirects reactivity towards 1,2-addition by nucleophiles rather than C-alkylation.
Heterocycle Synthesis (Bioactive Scaffolds)
This compound is a premier precursor for 3,3-difluoro-fused heterocycles . By condensing with dinucleophiles, the cyclohexane ring is fused to azoles, retaining the lipophilic and metabolically robust
Core Reaction Pathways:
-
Pyrazoles/Indazolones: Reaction with hydrazines (
). -
Isoxazoles: Reaction with hydroxylamine (
). -
Pyrimidines: Reaction with amidines or urea derivatives.
Visualization of Reaction Pathways
The following diagram illustrates the divergence in reactivity driven by the fluorine substitution.
Figure 1: Reaction landscape of 2,2-difluorocyclohexane-1,3-dione, highlighting the conversion from the stable hydrate to bioactive fused heterocycles.
Experimental Protocols
Protocol: Synthesis of 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole
Objective: To synthesize a fused pyrazole scaffold retaining the gem-difluoro motif.
Reagents:
-
2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq)[3]
-
Hydrazine hydrate (1.2 eq) or substituted hydrazine (
) -
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate (1.0 mmol) in EtOH (5 mL). Note: The solution may remain slightly turbid due to the hydrate; this clears upon heating.
-
Addition: Add hydrazine hydrate (1.2 mmol) dropwise at room temperature.
-
Observation: A mild exotherm is expected as the amine attacks the highly electrophilic carbonyl.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (eluent: EtOAc/Hexane).
-
Mechanistic Note: The reaction proceeds via mono-hydrazone formation followed by intramolecular cyclization. The fluorine atoms do not eliminate; they remain at the bridgehead position.
-
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.
Self-Validating Check:
-
19F NMR: The product should show a characteristic signal for the
group (typically a singlet or AB quartet around -100 to -120 ppm), distinct from the starting material. -
Absence of Enol: Unlike non-fluorinated indazolones, the product cannot tautomerize to a fully aromatic phenol-like structure due to the
block.
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The "hydrate" form is thermodynamically preferred. Attempting to dry the compound aggressively (e.g., high vacuum at >60°C) will generate the anhydrous form, which will rapidly re-absorb moisture from the air.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed to maintain stoichiometry.
Safety Hazards (GHS Classification)
This compound is an irritant and potentially corrosive due to the activated carbonyls and potential for hydrolysis to HF traces under extreme conditions (though the C-F bond is generally stable).
-
H314: Causes severe skin burns and eye damage (if anhydrous/concentrated).
-
H302: Harmful if swallowed.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Beilstein Journal of Organic Chemistry. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein J. Org. Chem. 2024, 20, 460–469.
-
Sigma-Aldrich. "2,2-Difluorocyclohexane-1,3-dione hydrate Product Sheet."
-
Oberlin College. "Accurate Computational Model for the Hydration Extent of Atmospherically Relevant Carbonyls." ACS Earth Space Chem.[5] 2021.[2][6][7][5][8] (Context on hydration equilibrium of electron-deficient carbonyls). [5]
-
Chemistry LibreTexts. "Addition of Water to form Hydrates (Gem-Diols)." (Mechanistic grounding for gem-diol stability).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]
- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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